molecular formula C22H12BrN3O4S B2811207 (E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile CAS No. 378199-27-0

(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile

Cat. No.: B2811207
CAS No.: 378199-27-0
M. Wt: 494.32
InChI Key: QCDYZWIAMJSDAC-UKTHLTGXSA-N
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Description

(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile is a complex organic compound that features a combination of benzo[d][1,3]dioxole, chromen, and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as benzo[d][1,3]dioxole derivatives and 6-bromo-2-oxo-2H-chromen-3-yl thiazole. These intermediates are then coupled through a series of reactions, including amination, condensation, and cyclization, under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like alkyl or aryl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: It may exhibit biological activity, making it a candidate for drug discovery and development. Its structure suggests potential interactions with biological targets.

    Medicine: The compound could be investigated for its therapeutic potential, particularly in the treatment of diseases where its unique structure could offer advantages over existing treatments.

    Industry: In materials science, the compound might be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of (E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile involves its interaction with molecular targets in biological systems. The compound’s structure allows it to bind to specific enzymes or receptors, potentially inhibiting or modulating their activity. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of functional groups and heterocyclic structures, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-ylamino)-2-[4-(6-bromo-2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12BrN3O4S/c23-14-1-3-18-12(5-14)6-16(22(27)30-18)17-10-31-21(26-17)13(8-24)9-25-15-2-4-19-20(7-15)29-11-28-19/h1-7,9-10,25H,11H2/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCDYZWIAMJSDAC-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC=C(C#N)C3=NC(=CS3)C4=CC5=C(C=CC(=C5)Br)OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)N/C=C(\C#N)/C3=NC(=CS3)C4=CC5=C(C=CC(=C5)Br)OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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